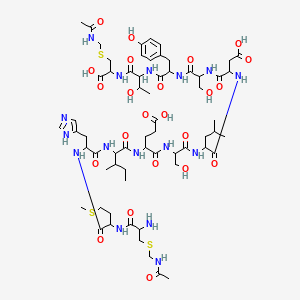
4-Methylbenzylzinc chloride
Übersicht
Beschreibung
4-Methylbenzylzinc chloride is a chemical compound with the molecular formula C8H9ClZn . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of 4-Methylbenzylzinc chloride is 206.00 . The linear formula of this compound is CH3C6H4CH2ZnCl .Physical And Chemical Properties Analysis
4-Methylbenzylzinc chloride has a density of 0.946 g/mL at 25 °C . It is stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Research has explored the synthesis and characterization of quaternary dialkyldiaralkylammonium chlorides, including 4-methylbenzyl variants, for potential use as phase-transfer catalysts and electrolytes due to their good thermal stability (Busi et al., 2006).
Analytical Chemistry Applications
- A study described a method for increasing the detection responses of estrogens in liquid chromatography-mass spectrometry, using derivatization agents such as 4-nitrobenzyl bromide, which could be related to 4-methylbenzylzinc chloride derivatives (Higashi et al., 2006).
Polymer Support Development
- Research on 4-vinylbenzyl chloride-based emulsions and polymer supports could have implications for the use of 4-methylbenzylzinc chloride in developing novel polymer materials (Štefanec & Krajnc, 2005).
Corrosion Inhibition
- A study investigated the effectiveness of 4-vinylbenzyl triphenyl phosphonium chloride in inhibiting corrosion of carbon steel, suggesting possible applications of similar compounds in corrosion prevention (Nahlé et al., 2008).
Nonlinear Optical Properties
- The synthesis and optical characterization of 4-methylbenzylammonium chloride hemihydrate have been explored, highlighting its potential application in nonlinear optics and photonics (Aarthi & Raja, 2019).
Membrane Technology
- Novel anion exchange membranes based on polymerizable imidazolium salts, including compounds like 4-vinylbenzyl chloride, have been developed for alkaline fuel cell applications, suggesting possible uses for related 4-methylbenzylzinc chloride derivatives (Li et al., 2011).
Environmental and Energy Applications
- Research on biomimetic sensors, which includes the detection of 4-methylbenzylidene camphor using iron phthalocyanine chloride, indicates potential environmental monitoring applications for similar compounds (Boni et al., 2010).
Adsorption and Water Treatment
- Studies on the synthesis and characterization of imidazole-bearing polymer-modified montmorillonite, involving compounds like 4-vinylbenzyl methylimidazolium chloride, point to potential applications in water treatment and environmental remediation (Zhang et al., 2020).
Photophysics and UV Protection
- Investigations into the photophysics of UV-B filters like 4-methylbenzylidene camphor reveal important insights into the effectiveness and safety of sunscreen ingredients, which could be relevant to similar chemicals (Fang et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
chlorozinc(1+);1-methanidyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.ClH.Zn/c1-7-3-5-8(2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWUULKDXWVRPH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[CH2-].Cl[Zn+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylbenzylzinc chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![6-Chlorobenzo[d]oxazole](/img/structure/B1588422.png)
![1,2-Propanedione, 1-phenyl-, 2-[O-(ethoxycarbonyl)oxime]](/img/structure/B1588423.png)

